Cas no 940497-70-1 (2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid)

2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid is a specialized organic compound featuring a benzoic acid core functionalized with a tert-butylamino carbonyl anilino group. Its structure offers versatility as an intermediate in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. The tert-butyl group enhances steric and electronic properties, influencing reactivity and stability. The carboxylic acid moiety allows for further derivatization, making it valuable for coupling reactions or as a building block in heterocyclic synthesis. This compound’s well-defined molecular architecture supports precise modifications, aiding in the design of targeted molecules for research and industrial applications. Its purity and consistent performance make it suitable for high-precision synthetic workflows.
2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid structure
940497-70-1 structure
Product name:2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid
CAS No:940497-70-1
MF:C19H20N2O4
MW:340.38
MDL:MFCD09439776
CID:1070950
PubChem ID:17199442

2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl) benzoic acid
    • 2-[[4-(tert-butylcarbamoyl)phenyl]carbamoyl]benzoic acid
    • AKOS000319585
    • AN-329/43448253
    • 2-((4-(tert-Butylcarbamoyl)phenyl)carbamoyl)benzoicacid
    • 2-({4-[(tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid
    • SB83494
    • 2-((4-(tert-Butylcarbamoyl)phenyl)carbamoyl)benzoic acid
    • 940497-70-1
    • 2-[({4-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid
    • STL068034
    • 2-{[4-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoic acid
    • 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid
    • MDL: MFCD09439776
    • Inchi: InChI=1S/C19H20N2O4/c1-19(2,3)21-16(22)12-8-10-13(11-9-12)20-17(23)14-6-4-5-7-15(14)18(24)25/h4-11H,1-3H3,(H,20,23)(H,21,22)(H,24,25)
    • InChI Key: DJMYZBCOQWOVHJ-UHFFFAOYSA-N
    • SMILES: CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O

Computed Properties

  • Exact Mass: 340.14230712g/mol
  • Monoisotopic Mass: 340.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 95.5Ų

2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T013305-100mg
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic Acid
940497-70-1
100mg
$ 110.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
026024-500mg
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic acid
940497-70-1
500mg
2144CNY 2021-05-07
A2B Chem LLC
AX17906-500mg
2-((4-(tert-Butylcarbamoyl)phenyl)carbamoyl)benzoic acid
940497-70-1
500mg
$206.00 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
026024-500mg
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic acid
940497-70-1
500mg
2144.0CNY 2021-07-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
026024-1g
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic acid
940497-70-1
1g
3298.0CNY 2021-07-05
TRC
T013305-50mg
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic Acid
940497-70-1
50mg
$ 70.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
026024-1g
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic acid
940497-70-1
1g
3298CNY 2021-05-07
Matrix Scientific
026024-500mg
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic acid
940497-70-1
500mg
$132.00 2023-09-11
Matrix Scientific
026024-1g
2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)benzoic acid
940497-70-1
1g
$203.00 2023-09-11

2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid Related Literature

Additional information on 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid

Introduction to 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid (CAS No. 940497-70-1)

2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid, identified by its Chemical Abstracts Service (CAS) number 940497-70-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes multiple functional groups that contribute to its unique chemical properties and biological activities.

The molecular structure of 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid features a benzoic acid core substituted with a carbonyl group linked to an anilino moiety, further modified by a tert-butylamino group. This complex arrangement not only imparts distinct physicochemical properties but also opens up a wide array of potential applications in drug discovery and development. The presence of the tert-butylamino group enhances the compound's solubility and stability, making it a promising candidate for further investigation in pharmaceutical formulations.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. The benzoic acid scaffold is well-documented for its role in various biological processes, including anti-inflammatory, antioxidant, and antimicrobial activities. The introduction of additional functional groups, such as the carbonyl and anilino substituents, can modulate these properties, leading to novel therapeutic agents with enhanced efficacy and selectivity.

One of the most compelling aspects of 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid is its potential as a key intermediate in the synthesis of more complex pharmacophores. Researchers have been leveraging this compound to develop new derivatives with tailored biological activities. For instance, studies have shown that modifications at the anilino and benzoic acid positions can significantly alter the compound's interaction with biological targets, such as enzymes and receptors. This flexibility makes it an invaluable tool for medicinal chemists seeking to optimize drug-like properties.

The synthesis of 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective functional group transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern chemical synthesis techniques.

Recent research has begun to uncover the biological significance of 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid beyond its role as a synthetic intermediate. Preliminary in vitro studies have suggested that this compound exhibits promising activity against certain cancer cell lines, attributed to its ability to inhibit key signaling pathways involved in tumor growth and progression. Additionally, its interaction with mitochondrial respiration has been explored, indicating potential applications in managing metabolic disorders.

The development of novel therapeutic agents often relies on understanding the molecular mechanisms by which compounds exert their effects. In the case of 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid, ongoing research aims to elucidate its mode of action at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being utilized to determine the structure-activity relationships (SARs) that govern its biological activity. These studies are crucial for guiding future modifications and improving drug candidates.

The pharmaceutical industry is increasingly recognizing the value of structurally diverse compounds like 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid in drug discovery pipelines. Its unique combination of functional groups makes it a versatile building block for designing molecules with improved pharmacokinetic profiles and reduced side effects. As computational chemistry tools become more advanced, virtual screening methods are being employed to identify potential derivatives with enhanced therapeutic potential.

Regulatory considerations also play a critical role in the development and commercialization of new pharmaceuticals. Ensuring that compounds like 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid meet stringent safety and efficacy standards is essential for their successful introduction into clinical practice. Preclinical studies are being conducted to evaluate their toxicity profiles and pharmacokinetic behavior, providing valuable data for regulatory submissions.

The future prospects for 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid appear promising, with ongoing research poised to unlock new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to the development of next-generation drugs based on this versatile compound. As our understanding of biological systems continues to evolve, so too will the applications of molecules like 2-({4-(tert-Butylamino)carbonylanilino}carbonyl)benzoic Acid, further solidifying its importance in modern medicine.

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